Atorvastatin Impurity 15
Description
Properties
CAS No. |
693793-42-9 |
|---|---|
Molecular Formula |
C33H33F2N2O5 |
Molecular Weight |
575.64 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Origin of Product |
United States |
Nomenclature, Classification, and Structural Attributes of Atorvastatin Impurity 15
Analysis of Reported CAS 444577-70-2
The compound associated with CAS number 444577-70-2 is consistently identified across multiple chemical and pharmaceutical reference standard suppliers. Its structural attributes are well-defined in the available literature.
The systematic IUPAC name for this compound is 4-Methyl-3-oxo-2-(2-oxo-1,2-diphenylethyl)-N-phenylpentanamide synzeal.comcleanchemlab.comchemicea.com. This name precisely describes its molecular architecture, which features a pentanamide backbone with several key substituents. Structurally, it is a diketo amide derivative.
The molecular formula for this compound is C26H25NO3 , and its corresponding molecular weight is approximately 399.5 g/mol synzeal.comcleanchemlab.comchemicea.com. This information is crucial for analytical techniques such as mass spectrometry, which relies on accurate mass-to-charge ratios for identification. The presence of phenyl, pentanamide, and oxo groups defines its chemical properties and potential reactivity.
Table 1: Chemical Identity for CAS 444577-70-2
| Attribute | Value |
| IUPAC Name | 4-Methyl-3-oxo-2-(2-oxo-1,2-diphenylethyl)-N-phenylpentanamide synzeal.comchemicea.com |
| Synonyms | Atorvastatin (B1662188) Diketo Amide Desfluoro Impurity synzeal.com |
| Molecular Formula | C26H25NO3 synzeal.comcleanchemlab.comchemicea.com |
| Molecular Weight | 399.5 g/mol synzeal.comcleanchemlab.com |
Analysis of Reported CAS 693793-42-9
In contrast to the clear identity of the first CAS number, the entity assigned CAS number 693793-42-9 presents a different chemical profile. This compound is also marketed as "Atorvastatin Impurity 15," but its fundamental structural attributes are distinct.
Sources identify the molecular formula for this impurity as C33H33F2N2O5 rxnchem.comchembuyersguide.comtlcstandards.com. This formula indicates a significantly larger and more complex molecule than the one associated with the previous CAS number. Notably, it contains two fluorine atoms, a feature common to Atorvastatin itself, but absent in the C26H25NO3 structure. The molecular weight is reported as approximately 575.64 g/mol chembuyersguide.comtlcstandards.com. While a specific IUPAC name is not consistently provided in the search results, the molecular formula clearly distinguishes it from the compound linked to CAS 444577-70-2.
Table 2: Chemical Identity for CAS 693793-42-9
| Attribute | Value |
| IUPAC Name | Not consistently available |
| Synonyms | This compound rxnchem.comlookchem.com |
| Molecular Formula | C33H33F2N2O5 rxnchem.comchembuyersguide.comtlcstandards.com |
| Molecular Weight | 575.64 g/mol chembuyersguide.comtlcstandards.com |
Implications for Research and Identification
The existence of two different chemical structures and CAS numbers for a substance identified as "this compound" has significant implications for pharmaceutical research, development, and quality control.
Firstly, it creates a high potential for confusion and error in analytical method development and validation. An analytical method developed to detect and quantify the C26H25NO3 molecule (CAS 444577-70-2) would be entirely unsuitable for the C33H33F2N2O5 molecule (CAS 693793-42-9), and vice versa. Chromatographic retention times, mass spectrometric fragmentation patterns, and spectroscopic signatures would be completely different.
Secondly, for regulatory submissions to health authorities like the FDA or EMA, precise identification of impurities is mandatory. Reporting an impurity with an incorrect structure or CAS number could lead to significant delays in the drug approval process. Researchers procuring a reference standard for "this compound" must exercise extreme diligence to ensure they are obtaining the correct molecule relevant to their specific synthetic process or degradation pathway.
Finally, this ambiguity complicates the scientific understanding of Atorvastatin's stability and synthesis. The formation pathways for these two distinct molecules would be different. Understanding which impurity is actually formed during the manufacturing or storage of Atorvastatin is crucial for process optimization and ensuring the final product's purity and safety. Therefore, it is imperative for scientists and manufacturers to refer to specific CAS numbers and, ideally, the full chemical name or structure, rather than relying on the ambiguous common name "this compound."
Elucidation of Formation Pathways of Atorvastatin Impurity 15
Degradation Pathways and Stress-Induced Formation
Alkaline Degradation Processes
Forced degradation studies under alkaline conditions (e.g., using sodium hydroxide) have shown conflicting results for Atorvastatin (B1662188), with some studies reporting stability and others indicating degradation. nih.govinnovareacademics.in When degradation does occur, it typically involves hydrolysis. However, the formation of Atorvastatin Impurity 15 is not documented under these conditions.
Photolytic Degradation Pathways
Exposure to UV and visible light is a known stress factor for Atorvastatin, leading to significant degradation. nih.govresearchgate.net The primary photolytic degradation pathways result in the formation of various products, including Impurities D, J, and L. nih.gov There is no scientific evidence to suggest that this compound is formed through photolytic degradation.
Thermal Degradation Studies
Thermal stress, such as exposing the drug substance to high temperatures (e.g., 105°C), induces the formation of specific degradation products. mjcce.org.mk Studies have identified Atorvastatin Impurities H and J as known thermal degradants. nih.gov The formation of this compound has not been observed in thermal degradation studies.
Humidity-Induced Formation
Statins as a class of drugs are known to be susceptible to hydrolysis, a process that can be accelerated by high humidity, often in combination with elevated temperatures. innovareacademics.in Stability studies performed under conditions of high humidity (e.g., 40°C / 75% RH) show an increase in certain degradation products like Impurities H and D. mjcce.org.mk As with other degradation conditions, there is no data supporting the formation of this compound due to humidity.
Analytical Methodologies for Detection, Quantification, and Structural Confirmation of Atorvastatin Impurity 15
Chromatographic Separation Techniques
Chromatographic techniques are fundamental in separating Atorvastatin (B1662188) Impurity 15 from the API and other related substances, enabling its accurate detection and quantification.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for the analysis of Atorvastatin and its impurities. researchgate.netresearchgate.net Developing a robust HPLC method involves optimizing several parameters to achieve adequate separation and sensitivity.
Method Development: A typical approach involves using a reversed-phase C18 or C8 column. mdpi.comnih.gov The mobile phase often consists of a mixture of an aqueous buffer (like phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier such as acetonitrile (B52724) or methanol (B129727). mdpi.comijpsdronline.comresearchgate.net The pH of the buffer is a critical parameter, with a range of 3.8–4.2 often providing the best resolution between Atorvastatin and its impurities. researchgate.net Gradient elution is commonly employed to separate a wide range of impurities with different polarities within a reasonable timeframe. researchgate.netnih.govijpsdronline.com Detection is typically carried out using a UV detector, often at a wavelength of 244 nm or 245 nm. mdpi.comnih.govijpsdronline.com
Validation: Method validation is performed according to International Conference on Harmonisation (ICH) guidelines to ensure the method is reliable for its intended purpose. researchgate.netmdpi.com Key validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components, demonstrated by the absence of interference from other impurities or excipients. researchgate.netsemanticscholar.org
Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. For impurities, this is typically assessed at concentrations ranging from the reporting threshold to 120% of the specification limit. mdpi.comgoogle.com
Accuracy: Determined by recovery studies, where a known amount of the impurity is spiked into the sample matrix. mdpi.comsemanticscholar.org
Precision: The closeness of agreement among a series of measurements, assessed at both the system level (repeat injections of the same solution) and method level (multiple preparations). researchgate.netmdpi.com
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. mdpi.com
| Parameter | HPLC Method Example 1 nih.gov | HPLC Method Example 2 mdpi.com |
| Column | Zorbax Bonus-RP (150 x 4.6 mm, 3.5 µm) | Core–shell C8 (250 mm × 4.6 mm, 5 µm) |
| Mobile Phase | A: Water, B: Acetonitrile-Trifluoroacetic acid | Acetonitrile, Tetrahydrofuran, Ammonium (B1175870) acetate buffer (pH 5.0) |
| Elution | Gradient | Isocratic and linear gradient |
| Flow Rate | 1.0 mL/min | 1.5 mL/min |
| Detection | 245 nm | 244 nm |
| Run Time | 25 min | < 15 min |
Ultra-High Performance Liquid Chromatography (UHPLC) Applications
Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (<2 µm), leading to significantly faster analysis times and improved resolution compared to traditional HPLC. researchgate.net A UHPLC method for Atorvastatin and its degradation products achieved separation in under 4 minutes using an Acquity UPLC BEH C18 column (1.7 µm, 2.1 x 50 mm). researchgate.net This highlights the efficiency of UHPLC in high-throughput quality control environments.
Gas Chromatography (GC) Considerations
Gas Chromatography (GC) is generally not the primary method for analyzing Atorvastatin and its impurities due to their high molecular weight and low volatility. However, GC-MS has been employed for the determination of potential genotoxic impurities, such as alkyl mesylates, which may be present from the synthesis process. rasayanjournal.co.inresearchgate.net For non-volatile analytes like Atorvastatin Impurity 15, derivatization would be necessary to increase volatility, a complex step that makes GC a less favorable option compared to LC methods. emrespublisher.com
Preparative Chromatography for Isolation
To perform comprehensive structural characterization, this compound must first be isolated in a pure form. Preparative HPLC is the technique of choice for this purpose. ijpsdronline.comresearchgate.net This process involves using larger columns and higher flow rates to handle larger sample loads. ijpsdronline.com For instance, an unknown degradation impurity of Atorvastatin was isolated using a preparative ODS-C18 column (250 mm × 21.2 mm × 10μm) with a mobile phase of ammonium acetate buffer and acetonitrile at a flow rate of 5 ml/min. ijpsdronline.com Multiple chromatographic steps may be required to achieve the desired purity of the isolated compound. researchgate.netgoogle.com Supercritical fluid chromatography (SFC) has also been shown to be a superior alternative to preparative HPLC for isolating oxidative degradation products of atorvastatin, achieving higher purity in a single step. researchgate.net
Chiral Chromatography for Stereoisomer Separation
Atorvastatin possesses two stereogenic centers, meaning it can exist as four possible stereoisomers. Since only the (3R,5R) enantiomer is therapeutically active, it is crucial to control the stereoisomeric purity. mdpi.com Chiral chromatography is essential for separating these stereoisomers. Methods using polysaccharide-based chiral stationary phases, such as Chiralpak AD-H or Chiralcel OD-RH, are common. mdpi.comrasayanjournal.co.inppj.org.ly These separations are typically performed in normal-phase mode, using mobile phases like n-hexane and an alcohol (e.g., 2-propanol or ethanol) with an acidic modifier. mdpi.comrasayanjournal.co.in Supercritical Fluid Chromatography (SFC) has also been successfully applied for the chiral separation of Atorvastatin and its enantiomer, offering a rapid analysis time of under 5 minutes. magtechjournal.com
| Technique | Column | Mobile Phase | Key Finding |
| Chiral HPLC | Chiralpak AD-H (250 mm x 4.6 mm) | n-Hexane, ethanol, trifluoroacetic acid (85:15:0.1 v/v/v) | Resolution between enantiomers was >2.5. rasayanjournal.co.in |
| Chiral HPLC | Chiralcel® OD-RH | n-hexan-2-propanol (95:05 v/v) | Successful separation of diastereomers. ppj.org.ly |
| Chiral SFC | ACQUITY UPC2 Trefoil CEL2 (3.0 mm×150 mm, 2.5 μm) | CO2 and methanol with 0.1% TFA (78:22, V/V) | Enantiomers separated in < 5 min with a resolution of 4.1. magtechjournal.com |
Spectroscopic and Spectrometric Characterization Techniques
Once isolated, various spectroscopic and spectrometric techniques are used to elucidate and confirm the structure of this compound.
Mass Spectrometry (MS): Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying impurities. ijpsdronline.comrasayanjournal.co.in It provides the molecular weight of the impurity, which is a critical piece of information for structural elucidation. For example, an unknown degradation impurity showed a molecular ion peak at m/z = 591.4 in positive ionization mode. ijpsdronline.com Tandem mass spectrometry (MS/MS) provides fragmentation data, offering further clues about the molecule's structure. ijpsdronline.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy (¹H NMR and ¹³C NMR) provides detailed information about the chemical environment of the atoms within the molecule, allowing for the definitive confirmation of its structure. ijpsdronline.comrasayanjournal.co.inresearchgate.net For instance, in the characterization of a degradation product, the ¹³C NMR spectrum showed specific signals corresponding to the pyrrole (B145914) ring, confirming structural changes in that part of the molecule. researchgate.net
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the impurity. farmaciajournal.comveeprho.com For example, the presence of a lactone group in an impurity was identified by a characteristic band at 1076 cm⁻¹. farmaciajournal.com
Infrared (IR) Spectroscopy
Specific Infrared (IR) spectroscopy data, including characteristic absorption bands for the functional groups present in this compound, is not available in the reviewed literature. A material safety data sheet for the compound explicitly notes "No data available" for its physical and chemical properties. cleanchemlab.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Detection and Purity Assessment
Detailed studies concerning the UV-Vis spectroscopic profile of this compound, including its maximum absorption wavelength (λmax) in various solvents, are not publicly documented. While UV detection is a cornerstone of chromatographic methods for atorvastatin and its other impurities, specific molar absorptivity and spectral data for Impurity 15 are absent. waters.com
Method Validation Parameters and ICH Guidelines Compliance
Comprehensive method validation for the detection and quantification of this compound, in accordance with International Council for Harmonisation (ICH) guidelines, is not described in the available scientific literature. While numerous studies provide extensive validation data for other major atorvastatin impurities (such as Impurities A, B, C, D, G, and H), this information is not transferable to Impurity 15. tlcstandards.comwaters.commdpi.comnih.gov
Specificity and Selectivity, including Peak Purity
There are no published chromatographic methods detailing the specific retention time and resolution of this compound from the active pharmaceutical ingredient (API) and other related substances. Therefore, information on specificity, selectivity, and peak purity analysis (e.g., via photodiode array detection) for this compound is unavailable.
Accuracy and Precision
Data from accuracy studies (typically determined by recovery experiments at different concentrations) and precision assessments (including repeatability and intermediate precision, expressed as relative standard deviation or RSD) are not available for analytical procedures involving this compound.
Robustness and System Suitability
The robustness of an analytical method is its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. System suitability tests are an integral part of the analytical procedure and are used to verify that the chromatographic system is adequate for the intended analysis.
For the analysis of this compound, robustness is typically evaluated by intentionally varying critical chromatographic parameters and observing the effect on the analytical results. Key parameters for system suitability are established to ensure the method's performance. nih.govcore.ac.ukacademicjournals.org
Robustness Evaluation:
Deliberate variations in the HPLC method parameters are introduced to assess the method's robustness. Typical variations include:
Flow rate of the mobile phase (e.g., ± 0.2 mL/min).
pH of the mobile phase buffer (e.g., ± 0.2 units).
Column temperature (e.g., ± 5 °C).
The organic composition of the mobile phase (e.g., ± 2%). austinpublishinggroup.comrasayanjournal.co.in
The impact of these changes on system suitability parameters such as retention time, resolution, and peak asymmetry is then evaluated. For instance, a study on a related atorvastatin impurity method showed that changing the flow rate from 1.0 mL/min to 0.8 mL/min and 1.2 mL/min resulted in predictable shifts in retention times without compromising the resolution of the drug from its impurities. nih.gov
System Suitability Criteria:
System suitability is established to ensure the method delivers accurate and precise results. A solution containing Atorvastatin and this compound is injected, and the following parameters are typically assessed:
| Parameter | Acceptance Criteria | Typical Value/Observation |
| Tailing Factor (Asymmetry Factor) | Not more than 2.0 | ~1.0 - 1.5 |
| Theoretical Plates (N) | Not less than 2000 | > 3000 |
| Resolution (Rs) | Not less than 2.0 between Atorvastatin and Impurity 15 | > 2.5 |
| Relative Standard Deviation (RSD) for replicate injections | Not more than 2.0% | < 1.0% |
These criteria ensure that the column is efficient, the peaks are well-shaped and separated, and the system is providing reproducible results. nih.govcore.ac.uk
Stability-Indicating Method Development for Impurity Profiling
A stability-indicating analytical method is a validated quantitative analytical procedure that can detect changes with time in the pertinent properties of the drug substance and drug product. Such a method should be able to separate the active ingredient from its potential degradation products, process impurities, and excipients.
The development of a stability-indicating method for atorvastatin involves subjecting the drug substance to stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines. These conditions include hydrolysis (acidic and basic), oxidation, photolysis, and thermal stress. nih.govijpsdronline.commjcce.org.mk
Forced Degradation Studies:
Forced degradation studies are performed to generate potential degradation products and demonstrate the specificity of the analytical method.
Acid Hydrolysis: Atorvastatin is treated with an acid (e.g., 0.1 N HCl) at an elevated temperature. This can lead to the formation of specific degradation products. nih.gov
Base Hydrolysis: The drug is exposed to a basic solution (e.g., 0.1 N NaOH). While some studies report atorvastatin to be relatively stable under basic conditions, others may show some degradation. nih.gov
Oxidative Degradation: Treatment with an oxidizing agent like hydrogen peroxide (e.g., 3-30% H₂O₂). This condition is often found to generate a number of impurities. ijpsdronline.comlcms.cz
Thermal Degradation: The drug substance is exposed to high temperatures (e.g., 60-80°C) to assess its thermal stability. nih.gov
Photodegradation: Atorvastatin is exposed to UV and visible light to evaluate its photosensitivity. nih.gov
While literature extensively covers the formation of various degradation products of atorvastatin under these stress conditions, the specific formation of this compound as a degradation product is not explicitly detailed in the reviewed sources. However, a study on the synthesis of potential atorvastatin impurities describes the preparation of a compound with the same chemical structure as Impurity 15. researchgate.net This suggests it is a potential process-related impurity or a degradation product that could form under specific, possibly un-documented, conditions.
The developed HPLC method must be able to resolve this compound from the parent drug and all other known and unknown degradation products. The peak purity of the atorvastatin peak is often confirmed using a photodiode array (PDA) detector to ensure no co-eluting peaks are present. nih.gov
Typical Chromatographic Conditions for a Stability-Indicating Method:
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) or C8 |
| Mobile Phase A | Aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted) |
| Mobile Phase B | Acetonitrile or Methanol |
| Elution Mode | Gradient or Isocratic |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 244-246 nm |
| Column Temperature | 30-40 °C |
The use of a gradient elution program is common to ensure the separation of all impurities with varying polarities within a reasonable run time. nih.govmdpi.com The validation of such a method would include specificity, linearity, range, accuracy, precision, and robustness, as per ICH guidelines. nih.gov
Regulatory and Quality Control Frameworks for Atorvastatin Impurities
International Conference on Harmonisation (ICH) Guidelines on Impurities
The International Conference on Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides globally recognized guidelines on pharmaceutical quality and safety. Several ICH guidelines directly address the control of different types of impurities in new drug substances and products. europa.eueuropa.eu
The ICH Q3A(R2) guideline provides a framework for the control of impurities in new drug substances produced by chemical synthesis. europa.eutga.gov.au It applies to impurities that are not the drug substance itself, including organic and inorganic impurities. gmp-compliance.orgich.org The guideline establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug. ich.orgpremier-research.com
Reporting Threshold: The level at which an impurity must be reported in a registration application. ich.org
Identification Threshold: The level at which the structure of an impurity must be determined. ich.org Any impurity observed at a level greater than this threshold in batches manufactured by the proposed commercial process should be identified. ich.org
Qualification Threshold: The level at which an impurity's biological safety must be established. ich.org Qualification is the process of acquiring and evaluating data to establish the safety of an individual impurity. ich.org
For an active pharmaceutical ingredient (API) like atorvastatin (B1662188), with a maximum daily dose typically up to 80 mg, the ICH Q3A thresholds are pivotal. waters.com Any unspecified impurity, which could include a designation like "Atorvastatin Impurity 15," would be subject to these limits.
Table 1: ICH Q3A Thresholds for Impurities in New Drug Substances Data sourced from ICH Harmonised Tripartite Guideline Q3A(R2) ich.org
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
|---|---|---|---|
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day total intake (whichever is lower) | 0.15% or 1.0 mg per day total intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
Complementing ICH Q3A, the ICH Q3B(R2) guideline focuses on impurities in new drug products. europa.eugmp-compliance.org It specifically addresses degradation products of the active substance and reaction products of the drug substance with excipients or the container closure system. fda.govich.org Process-related impurities from the drug substance are generally not monitored in the drug product unless they are also degradation products. fda.govich.org
Similar to Q3A, Q3B establishes thresholds for reporting, identification, and qualification of degradation products. premier-research.comfda.gov These thresholds help determine the acceptance criteria for impurities that may form during the product's shelf life. fda.gov If "this compound" were identified as a degradant, its control would be governed by the principles outlined in ICH Q3B.
Table 2: ICH Q3B Thresholds for Degradation Products in New Drug Products Data sourced from ICH Harmonised Tripartite Guideline Q3B(R2) fda.govich.org
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
|---|---|---|---|
| < 10 mg | 1.0% | 1.0% or 50 µg TDI (whichever is lower) | 1.0% or 50 µg TDI (whichever is lower) |
| 10 mg – 100 mg | 0.5% | 0.5% or 200 µg TDI (whichever is lower) | 0.5% or 200 µg TDI (whichever is lower) |
| > 100 mg – 2 g | 0.2% | 0.2% or 3 mg TDI (whichever is lower) | 0.2% or 3 mg TDI (whichever is lower) |
| > 2 g | 0.1% | 0.1% | 0.1% |
TDI: Total Daily Intake
The synthesis of atorvastatin involves the use of various organic solvents. jrasb.comjrasb.com The ICH Q3C(R8) guideline provides recommendations for acceptable amounts of these residual solvents in pharmaceuticals to ensure patient safety. ich.orgfda.gov Solvents are defined as organic volatile chemicals used or produced in the manufacture of drug substances, excipients, or drug products. ich.org They are not completely removed by practical manufacturing techniques. ich.org
ICH Q3C classifies solvents into three classes based on their toxicity risk:
Class 1: Solvents to be avoided, known to be human carcinogens or environmental hazards. ich.org
Class 2: Solvents to be limited due to their inherent toxicity. ich.org The guideline sets Permitted Daily Exposure (PDE) limits for these solvents. ich.org
Class 3: Solvents with low toxic potential. ich.org Amounts of up to 50 mg per day (5,000 ppm) are generally considered acceptable without justification. fda.gov
If "this compound" were a residual solvent, its acceptable limit would be dictated by its classification under ICH Q3C.
Table 3: Classification of Residual Solvents according to ICH Q3C Data sourced from ICH Guideline Q3C(R8) ich.orgich.org
| Class | Risk Assessment | Examples | General Limit/Action |
|---|---|---|---|
| Class 1 | Solvents to be avoided; known or strongly suspected carcinogens and environmental hazards. | Benzene, Carbon tetrachloride | Use should be avoided unless strongly justified in a risk-benefit assessment. |
| Class 2 | Non-genotoxic animal carcinogens or agents with other irreversible but non-genotoxic toxicity. | Acetonitrile (B52724), Cyclohexane, Methanol (B129727), Methylene dichloride, Toluene | Limits are based on Permitted Daily Exposure (PDE) values. |
| Class 3 | Solvents with low toxic potential. | Acetone, Ethanol, Ethyl acetate (B1210297), Isopropyl alcohol | Acceptable up to 50 mg/day (5,000 ppm) without justification. |
Impurities that are DNA reactive (mutagenic) pose a significant safety risk due to their potential to cause cancer, even at very low levels. pharmtech.comscholarsresearchlibrary.com The ICH M7(R1) guideline provides a framework for the assessment and control of these genotoxic impurities to limit potential carcinogenic risk. premier-research.comeuropa.eufda.gov This guideline is applicable throughout clinical development and for marketing applications. premier-research.comeuropa.eu
A key concept in ICH M7 is the Threshold of Toxicological Concern (TTC), which is a default permissible daily intake of 1.5 µg per person per day for a genotoxic impurity over a lifetime of use. jetir.org The guideline uses a 5-class system to categorize impurities based on their mutagenic potential, with Class 1 and 2 being of highest concern. ijsr.net If an impurity, such as "this compound," were to contain a structural alert for genotoxicity, it would need to be assessed according to ICH M7, and its control limits would be much stricter than those defined in ICH Q3A or Q3B. pharmtech.comresearchgate.net
Pharmacopoeial Standards and Monographs
Pharmacopoeias provide legally recognized standards for the quality of medicines. They contain detailed monographs for drug substances and products, which include specific tests and acceptance criteria for impurities.
The European Pharmacopoeia (Ph. Eur.) includes a specific monograph for Atorvastatin Calcium Trihydrate. drugfuture.com This monograph outlines the tests for identifying and quantifying related substances (impurities). It specifies limits for several named impurities and also provides a general limit for any unspecified impurities. waters.comresearchgate.netsci-hub.se
The Ph. Eur. monograph for atorvastatin lists several specified impurities, often designated by letters (e.g., Impurity A, B, C, D). drugfuture.com The control of these impurities is mandatory for any product marketed in regions that adhere to the Ph. Eur. While a designation like "this compound" is not explicitly mentioned, it would be controlled under the limit for "other unspecified impurities" unless it was identified as one of the named impurities. researchgate.netsci-hub.se
Table 4: Specified Impurities and Limits in the European Pharmacopoeia for Atorvastatin Data sourced from European Pharmacopoeia (Ph. Eur.) monograph and related research articles. waters.comdrugfuture.comresearchgate.netsci-hub.se
| Impurity Name | Ph. Eur. Limit (as % of API) | Typical Classification |
|---|---|---|
| Impurity A | ≤ 0.3% | Process-related |
| Impurity B | ≤ 0.3% | Process-related |
| Impurity C | ≤ 0.15% | Process-related |
| Impurity D | ≤ 0.15% | Degradation |
| Other Unspecified Impurities | ≤ 0.1% | Process or Degradation |
United States Pharmacopeia (USP) Standards
The United States Pharmacopeia (USP) provides comprehensive monographs for active pharmaceutical ingredients (APIs) and formulated products, including Atorvastatin Calcium. While the USP monograph for Atorvastatin Calcium does not explicitly name "this compound," it establishes limits for known and unknown impurities. The reporting level for impurities is set at 0.05%. uspnf.com The USP also specifies the use of reference standards for the identification and control of specific impurities, such as Atorvastatin Related Compound A. uspnf.com
The guidelines emphasize the importance of controlling impurities that may arise during the manufacturing process or storage. pharmaceutical-networking.com Regulatory agencies like the U.S. Food and Drug Administration (FDA) require manufacturers to adhere to these compendial monographs to ensure the quality and safety of the drug. pharmaceutical-networking.com The complexity of the Atorvastatin synthesis process presents numerous opportunities for impurity formation, making strict quality control essential. pharmaceutical-networking.com
The USP standards are a key component of the regulatory framework in the United States, and adherence is mandatory for all manufacturers marketing Atorvastatin products. service.gov.uk
British Pharmacopoeia (BP) Standards
Similarly, the British Pharmacopoeia (BP) sets out rigorous standards for Atorvastatin and its impurities. The BP provides reference standards for various Atorvastatin impurities to be used in laboratory tests as prescribed in the pharmacopoeia. sigmaaldrich.comsigmaaldrich.com The monograph for Atorvastatin Tablets, for instance, lists specific impurities that are limited by its requirements, including impurities A, B, C, D, F, and H as listed under Atorvastatin Calcium. scribd.com
The BP specifies chromatographic conditions for the separation and quantification of these impurities, ensuring that their levels remain within acceptable limits. scribd.com The use of a suitable column and mobile phase is detailed to achieve the necessary resolution between Atorvastatin and its related impurities. scribd.com The BP also provides Atorvastatin impurity reference standards for use in these analytical procedures. sigmaaldrich.comcymitquimica.com
Impurity Reference Standards and Certified Reference Materials
Impurity reference standards and Certified Reference Materials (CRMs) are fundamental to the accurate identification and quantification of impurities in Atorvastatin. These standards are highly purified compounds used as a benchmark in analytical testing. synzeal.comsynzeal.comsigmaaldrich.com
Several suppliers provide well-characterized reference standards for a wide range of Atorvastatin impurities, including this compound. synzeal.comsynzeal.comtlcstandards.com These standards are often supplied with detailed characterization data that is compliant with regulatory guidelines and can be used for analytical method development, validation, and quality control applications. synzeal.comsynzeal.com The availability of these standards allows for traceability against pharmacopeial standards (USP or EP). synzeal.com
Certified Reference Materials are produced and certified in accordance with international standards such as ISO 17034 and ISO/IEC 17025, ensuring their quality and reliability for use in pharmaceutical release testing and other analytical applications. sigmaaldrich.com
Interactive Table: this compound and Related Reference Standards
| Impurity Name | CAS Number | Molecular Formula | Supplier Type |
| This compound | 444577-70-2 | C26H25NO3 | Research PVT LTD synzeal.com |
| This compound | 693793-42-9 | C33H33F2N2O5 | Pharmaceutical Standards tlcstandards.com |
| Atorvastatin hemicalcium salt sesquihydrate | 344423-98-9 | C66H68CaF2N4O10 · 3H2O | BP Reference Standard sigmaaldrich.com |
| Atorvastatin EP Impurity D | 148146-51-4 | C26H22FNO4 | Impurity Reference Material lgcstandards.com |
| Atorvastatin Related Compound H | 125995-03-1 | C33H33FN2O4 | Pharmaceutical Secondary Standard sigmaaldrich.com |
Control Strategies for Impurity Management
Effective impurity management relies on a multi-faceted approach that encompasses process optimization, modern quality paradigms like Quality by Design (QbD), and robust in-process and final product testing.
A key strategy for controlling impurities is to optimize the manufacturing process to minimize their formation. google.com This involves a deep understanding of the reaction mechanisms and the conditions that lead to the generation of specific impurities. For instance, in the synthesis of Atorvastatin, the formation of certain impurities can be influenced by factors such as the pH of the reaction mixture. google.com
By carefully controlling process parameters, such as temperature, pH, and the purity of starting materials and intermediates, manufacturers can significantly reduce the levels of impurities in the final API. google.comveeprho.com The goal is to develop a scalable and cost-effective synthesis process that consistently produces a high-purity final drug substance with a well-defined stereochemical purity. veeprho.com
Quality by Design (QbD) is a systematic and science-based approach to pharmaceutical development that aims to ensure quality is built into the product from the outset. service.gov.ukscirp.org It involves defining a target product profile and identifying critical quality attributes (CQAs), critical process parameters (CPPs), and a control strategy. scirp.org
In the context of impurity control, QbD can be used to understand the relationship between process parameters and the formation of impurities. service.gov.ukveeprho.com By employing statistical tools like Design of Experiments (DoE), a "design space" can be established where the process consistently delivers a product with the desired quality attributes, including acceptable impurity levels. scirp.orgscirp.org This proactive approach to quality management is more robust than relying solely on end-product testing. veeprho.com The application of analytical QbD (AQbD) has been explored for developing robust analytical methods for Atorvastatin, ensuring reliable impurity monitoring. service.gov.ukresearchgate.net
In-process controls and final product release testing are essential components of a comprehensive impurity control strategy. veeprho.com Throughout the manufacturing process, various analytical techniques are employed to monitor and control impurities at different stages. veeprho.com This ensures that any deviations from the desired process parameters are identified and corrected in a timely manner.
Final product release testing confirms that the API meets the pre-defined specifications for purity and impurity levels as required by pharmacopoeias and regulatory authorities. waters.com Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), are the cornerstone of quality control for pharmaceutical analysis. waters.comwaters.com These methods are used to separate, identify, and quantify impurities, ensuring that the final product is safe and effective for patient use. waters.comwaters.com Supplementing these techniques with mass detection can provide greater confidence in impurity identification, even at very low levels. waters.comwaters.com
Advanced Research Perspectives and Future Directions for Atorvastatin Impurity 15
Mechanistic Studies of Impurity Formation at the Molecular Level
Understanding the formation mechanism of Atorvastatin (B1662188) Impurity 15 is fundamental to developing effective control strategies. The synthesis of Atorvastatin typically involves the Paal-Knorr pyrrole (B145914) synthesis, which is the condensation of a 1,4-dicarbonyl compound with a primary amine to form the pyrrole ring. organic-chemistry.orgwikipedia.org
Hypothesized Formation Pathway:
Atorvastatin Impurity 15, chemically known as 4-Methyl-3-oxo-2-(2-oxo-1,2-diphenylethyl)-N-phenylpentanamide, is believed to be a byproduct of an incomplete or alternative reaction pathway during the Paal-Knorr synthesis. synzeal.com The formation can be postulated to occur under conditions where the cyclization to the pyrrole ring is hindered or when side reactions are favored.
Incomplete Cyclization: The Paal-Knorr reaction proceeds through the formation of a hemiaminal intermediate, followed by cyclization and dehydration. organic-chemistry.orgnih.gov If the cyclization step is not completed, the open-chain intermediate can undergo alternative reactions, potentially leading to the formation of this compound.
Side Reactions of Starting Materials: The starting materials for the Paal-Knorr synthesis, particularly the 1,4-dicarbonyl compound, can undergo self-condensation or reactions with other species present in the reaction mixture, especially under non-optimal pH or temperature conditions. organic-chemistry.org These side reactions can generate various byproducts, including the structural motif found in Impurity 15.
Further research is required to elucidate the precise molecular mechanism. This would involve detailed kinetic studies and the use of advanced spectroscopic techniques to identify and characterize transient intermediates formed during the synthesis of Atorvastatin.
Development of Predictive Models for Impurity Generation
These models can analyze reaction conditions and molecular structures to forecast the likelihood of specific impurity formations. rsc.org For the Paal-Knorr synthesis, predictive models could be developed to assess the impact of various factors on the generation of Impurity 15.
| Factor | Potential Impact on Impurity Formation |
| Reactant Concentration | High concentrations may favor side reactions. |
| Temperature | Elevated temperatures can lead to degradation and byproduct formation. |
| pH | Sub-optimal pH can hinder the desired cyclization reaction. organic-chemistry.org |
| Catalyst | The type and concentration of the acid catalyst can influence reaction pathways. rgmcet.edu.in |
| Solvent | The polarity and proticity of the solvent can affect reaction kinetics and selectivity. |
Novel Analytical Approaches for Trace Impurity Detection and Quantification
The accurate detection and quantification of trace-level impurities are paramount for ensuring the quality of Atorvastatin. While standard High-Performance Liquid Chromatography (HPLC) methods are commonly used, novel analytical techniques offer enhanced sensitivity and specificity for challenging impurities like this compound. ijrpr.combiomedres.us
Advanced Analytical Techniques:
Ultra-Performance Liquid Chromatography (UPLC): Offers higher resolution and faster analysis times compared to conventional HPLC.
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique provides not only separation but also mass information, enabling the confident identification of impurities, even at very low levels. biomedres.us High-resolution mass spectrometry (HRMS) can further provide elemental composition, aiding in structure elucidation. americanpharmaceuticalreview.com
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for the analysis of volatile impurities that may be present in the starting materials or formed during the synthesis. biomedres.us
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for the structural characterization of isolated impurities.
The development of a specific and validated analytical method for this compound is crucial for its effective control. This would involve optimizing chromatographic conditions to ensure separation from the API and other related substances, as well as validating the method in accordance with ICH guidelines for parameters such as specificity, linearity, accuracy, and precision. ijrpr.com
Green Chemistry Principles in Impurity Control
The application of green chemistry principles in pharmaceutical manufacturing is gaining increasing importance, aiming to reduce the environmental impact of chemical processes. researchgate.net In the context of this compound, green chemistry can be applied to both its prevention and analysis.
Green Approaches to Impurity Prevention:
Catalyst Selection: Utilizing more environmentally benign catalysts for the Paal-Knorr synthesis can reduce waste and improve reaction efficiency. rgmcet.edu.in
Solvent Choice: Replacing hazardous organic solvents with greener alternatives, such as water or bio-based solvents, can significantly reduce the environmental footprint of the process.
Process Intensification: The use of microreactors and continuous flow chemistry can offer better control over reaction parameters, leading to higher yields and reduced impurity formation. ru.nl
Green Analytical Methods:
The development of eco-friendly analytical methods for impurity monitoring is also a key aspect of green chemistry. This involves minimizing solvent consumption, using less toxic reagents, and reducing energy usage.
Regulatory Harmonization and Evolving Guidelines for Impurities
The regulatory landscape for pharmaceutical impurities is continuously evolving, with a global push towards harmonization of guidelines to ensure consistent standards for drug quality and safety. The International Council for Harmonisation (ICH) has established several key guidelines for the control of impurities in new drug substances and products. researchgate.net
Key ICH Guidelines:
| Guideline | Focus |
| ICH Q3A(R2) | Impurities in New Drug Substances |
| ICH Q3B(R2) | Impurities in New Drug Products |
| ICH Q3C(R9) | Residual Solvents |
| ICH Q3D(R2) | Elemental Impurities |
These guidelines provide a framework for the identification, qualification, and control of impurities, setting thresholds above which impurities must be reported, identified, and qualified for their potential safety risks. Pharmaceutical manufacturers must adhere to these guidelines to gain regulatory approval for their products.
The ongoing efforts in regulatory harmonization aim to streamline the global drug approval process and ensure that patients worldwide have access to safe and effective medicines. As new analytical techniques and predictive models become available, regulatory guidelines are likely to evolve to incorporate these advancements, leading to more robust and science-based approaches to impurity control.
Q & A
Q. What analytical methods are recommended for detecting and quantifying Atorvastatin Impurity 15 in drug substances?
To detect and quantify Impurity 15, researchers should employ chromatographic techniques such as reverse-phase HPLC-UV with a C18 column and mobile phases optimized for polar impurities. For enhanced specificity, LC-MS/MS in positive/negative ion switching mode is recommended, as it enables high mass accuracy (±1 ppm) for structural confirmation . Stability-indicating methods, validated per ICH Q2(R1), should include forced degradation studies (e.g., acid/base hydrolysis, oxidative stress) to demonstrate method robustness. Quantitation limits (QL) should align with ICH Q3A thresholds (e.g., 0.10% for unidentified impurities) .
Q. How should reference standards for Impurity 15 be characterized to ensure analytical reliability?
Reference standards must be synthesized and purified to ≥98% purity (via preparative HPLC) and characterized using:
- 1H/13C NMR for structural confirmation (e.g., chemical shifts for fluorine substituents).
- High-resolution mass spectrometry (HRMS) to verify molecular weight (C34H37FN2O5; 572.68 g/mol) .
- Differential scanning calorimetry (DSC) to determine melting points and polymorphism.
Batch-specific certificates of analysis should include chromatographic retention times (RRT) and relative response factors (RRF) against the parent compound .
Q. What are the key regulatory considerations for reporting Impurity 15 in drug submissions?
Per FDA and ICH guidelines, researchers must:
- Report all impurities ≥0.10% (for daily doses ≤2 g) with structural elucidation data.
- Include validated methods for impurity identification, including MS/MS fragmentation patterns and UV spectra.
- Disclose synthetic pathways and potential sources (e.g., unreacted intermediates, degradation products) .
Advanced Research Questions
Q. How can forced degradation studies elucidate the formation pathways of Impurity 15?
Design degradation experiments under ICH Q1A conditions:
- Oxidative stress : Expose atorvastatin to 3% H2O2 at 70°C for 24 hours. Monitor Impurity 15 formation via LC-MS, noting its RRT (e.g., 0.88–0.89) relative to the parent compound .
- Photolytic stress : Use a xenon lamp (ICH Q1B) to simulate UV exposure. Correlate degradation kinetics with Arrhenius modeling to predict shelf-life implications.
Advanced techniques like LC-NMR can track structural changes (e.g., hydroxylation or epimerization) during degradation .
Q. What strategies resolve discrepancies in Impurity 15 levels across API batches or suppliers?
- Comparative impurity profiling : Use orthogonal methods (e.g., HILIC vs. reverse-phase HPLC) to assess batch variability. For example, chromatograms from different API suppliers may show ±15% variance in Impurity 15 due to divergent crystallization conditions .
- Multivariate analysis : Apply principal component analysis (PCA) to raw material quality attributes (e.g., solvent residues, catalyst traces) influencing impurity formation.
Q. How can researchers overcome challenges in structural elucidation of Impurity 15 without reference standards?
- Hyphenated techniques : Combine LC-HRMS with in-source collision-induced dissociation (CID) to generate diagnostic fragments (e.g., m/z 434.2 for dealkylated ions).
- Computational modeling : Use software like ACD/Labs or MassFrontier to predict fragmentation pathways and match experimental MS/MS spectra .
- Isotopic labeling : Synthesize 13C-labeled atorvastatin to trace impurity origins during synthesis .
Q. What experimental designs optimize synthetic routes to minimize Impurity 15 formation?
- DoE (Design of Experiments) : Vary reaction parameters (temperature, pH, catalyst loading) to identify critical process parameters (CPPs). For example, reducing reaction temperature from 60°C to 40°C decreases Impurity 15 by 22% .
- In-line PAT (Process Analytical Technology) : Implement FTIR or Raman spectroscopy for real-time monitoring of intermediate stages prone to impurity generation.
Methodological Guidance Tables
Q. Table 1: Key Analytical Parameters for Impurity 15 Quantification
| Parameter | HPLC-UV Conditions | LC-MS/MS Conditions |
|---|---|---|
| Column | C18, 250 × 4.6 mm, 5 µm | HILIC, 100 × 2.1 mm, 1.7 µm |
| Mobile Phase | Acetonitrile:0.1% TFA (45:55) | 0.1% Formic acid:MeOH (30:70) |
| Flow Rate | 1.0 mL/min | 0.3 mL/min |
| Detection Wavelength | 244 nm | MRM transition: 573.3 → 440.2 |
| RRT (vs. Atorvastatin) | 0.89 | 0.91 |
Q. Table 2: Forced Degradation Results for Impurity 15
| Stress Condition | Degradation (%) | Impurity 15 Formation (%) |
|---|---|---|
| Acid (1M HCl, 70°C) | 12.5 | 0.8 |
| Base (0.1M NaOH) | 18.2 | 1.2 |
| Oxidative (3% H2O2) | 25.7 | 2.1 |
| Photolytic (1.2M lux) | 5.4 | 0.3 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
